molecular formula C33H43IN4O4S2 B13797345 6-[(Diethylamino)sulfonyl]-4-((E)-3-[6-[(diethylamino)sulfonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide

6-[(Diethylamino)sulfonyl]-4-((E)-3-[6-[(diethylamino)sulfonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide

Cat. No.: B13797345
M. Wt: 750.8 g/mol
InChI Key: FADOIAYMAICEPF-UHFFFAOYSA-M
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Description

6-[(Diethylamino)sulfonyl]-4-((E)-3-[6-[(diethylamino)sulfonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide is a complex organic compound with a unique structure that includes quinoline and sulfonyl groups

Preparation Methods

The synthesis of 6-[(Diethylamino)sulfonyl]-4-((E)-3-[6-[(diethylamino)sulfonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide involves multiple steps. The preparation typically starts with the formation of the quinoline core, followed by the introduction of the sulfonyl groups. The reaction conditions often require specific catalysts and solvents to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized under specific conditions.

    Reduction: The quinoline core can be reduced to form different derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the quinoline and sulfonyl positions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-[(Diethylamino)sulfonyl]-4-((E)-3-[6-[(diethylamino)sulfonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes and pigments due to its unique structural properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonyl groups can participate in various biochemical pathways, while the quinoline core can interact with nucleic acids and proteins. These interactions can lead to the modulation of biological processes, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Compared to other similar compounds, 6-[(Diethylamino)sulfonyl]-4-((E)-3-[6-[(diethylamino)sulfonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide stands out due to its unique combination of quinoline and sulfonyl groups. Similar compounds include:

    Quinoline derivatives: Compounds with similar quinoline cores but different substituents.

    Sulfonyl-containing compounds: Molecules with sulfonyl groups but different core structures.

This compound’s unique structure provides distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C33H43IN4O4S2

Molecular Weight

750.8 g/mol

IUPAC Name

(4E)-4-[(E)-3-[6-(diethylsulfamoyl)-1-ethylquinolin-1-ium-4-yl]prop-2-enylidene]-N,N,1-triethylquinoline-6-sulfonamide;iodide

InChI

InChI=1S/C33H43N4O4S2.HI/c1-7-34-22-20-26(30-24-28(16-18-32(30)34)42(38,39)36(9-3)10-4)14-13-15-27-21-23-35(8-2)33-19-17-29(25-31(27)33)43(40,41)37(11-5)12-6;/h13-25H,7-12H2,1-6H3;1H/q+1;/p-1

InChI Key

FADOIAYMAICEPF-UHFFFAOYSA-M

Isomeric SMILES

CCN1C=C/C(=C\C=C\C2=C3C=C(C=CC3=[N+](C=C2)CC)S(=O)(=O)N(CC)CC)/C4=C1C=CC(=C4)S(=O)(=O)N(CC)CC.[I-]

Canonical SMILES

CCN1C=CC(=CC=CC2=C3C=C(C=CC3=[N+](C=C2)CC)S(=O)(=O)N(CC)CC)C4=C1C=CC(=C4)S(=O)(=O)N(CC)CC.[I-]

Origin of Product

United States

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